molecular formula C20H26N4O2S B3000353 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide CAS No. 1105210-09-0

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

Cat. No.: B3000353
CAS No.: 1105210-09-0
M. Wt: 386.51
InChI Key: VOWZROKQSUBKQG-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methoxyphenyl group

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its unique structure.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps. The starting materials often include cyclopropylamine, thiocarbohydrazide, and 4-methoxyphenethylamine. The synthesis begins with the formation of the thiadiazole ring through a cyclization reaction involving cyclopropylamine and thiocarbohydrazide. This intermediate is then reacted with 4-methoxyphenethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide: Another thiadiazole derivative with potential therapeutic applications.

    2-amino-5-cyclopropyl-1,3,4-thiadiazole: A simpler thiadiazole compound used as an antibacterial agent.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar structural motif used in organic synthesis.

Uniqueness

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-26-17-6-2-14(3-7-17)8-11-21-20(25)24-12-9-16(10-13-24)19-23-22-18(27-19)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWZROKQSUBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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